molecular formula C18H16O5S B2927909 (Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 623122-95-2

(Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2927909
CAS RN: 623122-95-2
M. Wt: 344.38
InChI Key: XCNPIIILFOSWGF-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C18H16O5S and its molecular weight is 344.38. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Design and Pharmacology

This compound exhibits a structure that is potentially useful in the design of new pharmacological agents. Its molecular framework, which includes a thiophene moiety, is often seen in molecules with significant biological activity. For instance, thiophene derivatives are known to exhibit anti-inflammatory properties and can act as inhibitors for enzymes like 5-lipoxygenase (5-LOX) . This suggests that our compound could be optimized and studied further for its potential use in treating inflammatory conditions.

Nonlinear Optical (NLO) Materials

The extended conjugation and electron-donating properties of the benzofuran and thiophene rings make this compound a candidate for use in nonlinear optical materials. These materials are crucial for applications such as data transformation, fibre optics, and photonic devices . The compound’s ability to modulate light could be harnessed in creating efficient NLO materials for advanced optical technologies.

Organic Photovoltaics

Compounds with conjugated systems and heterocyclic components like thiophene are often used in organic solar cells due to their good charge transport properties. The compound could be utilized in the active layer of organic photovoltaic devices to improve their efficiency and stability .

Electrophilic Ring Expansion Reactions

The compound could serve as a substrate in electrophilic ring expansion reactions, leading to the formation of novel oxazoline derivatives. These derivatives are valuable in various organic transformations and as ligands in asymmetric catalysis .

properties

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-3-21-18(20)11(2)22-12-6-7-14-15(9-12)23-16(17(14)19)10-13-5-4-8-24-13/h4-11H,3H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNPIIILFOSWGF-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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